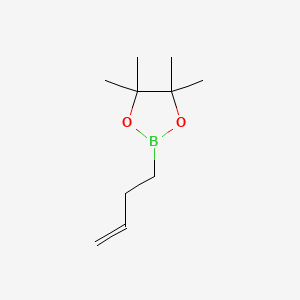

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-but-3-enyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H,1,7-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCTUSLNTQXCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675347 | |

| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331958-92-0 | |

| Record name | 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane chemical properties

An In-depth Technical Guide to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Reactivity

Introduction

This compound, also known as 3-butenylboronic acid pinacol ester or homoallylboronic acid pinacol ester, is a bifunctional organoboron compound of significant interest in modern organic synthesis. Its structure incorporates a stable pinacol boronic ester and a terminal alkene, providing two distinct reactive sites for orthogonal chemical transformations. This dual functionality makes it a versatile building block for the construction of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science.

The pinacol ester group enhances the stability of the corresponding boronic acid, rendering the compound easier to handle, purify, and store compared to the free boronic acid, which is prone to dehydration and other decomposition pathways.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key reactivity of this valuable synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Properties

The fundamental properties of a reagent dictate its handling, storage, and application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Structure:

Table 1: Core Chemical and Physical Properties | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | this compound |[2] | | Synonyms | 3-Butenylboronic acid pinacol ester, Homoallylboronic acid pinacol ester |[2] | | CAS Number | 331958-92-0 |[2] | | Molecular Formula | C₁₀H₁₉BO₂ |[2] | | Molecular Weight | 182.07 g/mol |[2] | | Appearance | Typically a clear, colorless to pale yellow liquid | Inferred from similar compounds[3] | | Stability | Sensitive to moisture and strong acids. The pinacol ester provides greater stability against hydrolysis and oxidation compared to the free boronic acid.[1] | | Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent hydrolysis and degradation. | Inferred from supplier data[4] |

PART 2: Synthesis and Spectroscopic Characterization

Synthesis: Hydroboration of 1,3-Butadiene

A primary and efficient route for the synthesis of this compound is the metal-catalyzed hydroboration of 1,3-butadiene with pinacolborane (HBpin).[4] This reaction leverages the ability of transition metal catalysts, such as those based on rhodium or iridium, to control the regioselectivity of the B-H bond addition across the diene system.[5]

The causality behind this choice of methodology lies in achieving anti-Markovnikov addition, placing the boryl group at the terminal position of one of the double bonds while leaving the other intact, thus preserving the valuable alkene functionality. Iridium catalysts, in particular, are known to provide excellent regioselectivity for the primary linear boronate ester.[5]

Experimental Protocol: Synthesis via Hydroboration

This protocol is a representative procedure based on established methods for catalytic hydroboration.[5]

-

Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the iridium catalyst precursor (e.g., [Ir(cod)Cl]₂, 0.5-1 mol%) and the appropriate phosphine ligand.

-

Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the catalyst system.

-

Reagent Addition: Add pinacolborane (1.0 equivalent) to the flask via syringe.

-

Substrate Introduction: Cool the mixture to 0°C. Slowly bubble 1,3-butadiene gas (1.1-1.2 equivalents) through the solution or add a pre-weighed amount of condensed butadiene. Causality: Slow addition and low temperature help control the exothermic reaction and prevent unwanted polymerization or side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by GC-MS or TLC (by oxidizing a small aliquot).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (pre-treated with a non-polar solvent containing 1% triethylamine to prevent hydrolysis) to yield the pure product.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized product is paramount. The following table outlines the expected spectroscopic data based on the compound's functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |

|---|---|---|---|

| ¹H NMR | =CH₂ (vinyl) | ~5.7-5.9 ppm (m, 1H) | Vinylic proton adjacent to a CH₂ group. |

| =CH₂ (vinyl) | ~4.9-5.1 ppm (m, 2H) | Terminal vinylic protons. | |

| -CH₂-C=C | ~2.1-2.3 ppm (q, 2H) | Allylic protons, coupled to the adjacent CH₂ group. | |

| B-CH₂- | ~0.8-1.0 ppm (t, 2H) | Protons on the carbon directly attached to boron. | |

| -C(CH₃)₂ | ~1.2 ppm (s, 12H) | Twelve equivalent protons of the four methyl groups on the pinacol ring. | |

| ¹³C NMR | C H=CH₂ | ~138-140 ppm | Vinylic carbon. |

| CH=C H₂ | ~114-116 ppm | Terminal vinylic carbon. | |

| -C H₂-C=C | ~35-37 ppm | Allylic carbon. | |

| B-C H₂- | ~20-25 ppm (broad) | Carbon attached to boron; signal is often broad due to quadrupolar relaxation of the ¹¹B nucleus. | |

| C (CH₃)₂ | ~83-84 ppm | Quaternary carbons of the pinacol ring. | |

| -C(C H₃)₂ | ~24-25 ppm | Methyl carbons of the pinacol ring. | |

| ¹¹B NMR | -B(OR)₂ | ~30-34 ppm | Typical shift for a tricoordinate boron atom in a pinacol ester environment.[6] |

| IR (cm⁻¹) | C-H (sp²) | ~3075 | Stretching vibration of vinylic C-H bonds. |

| C-H (sp³) | ~2850-2980 | Stretching vibrations of alkyl C-H bonds. | |

| C=C | ~1640 | Alkene C=C stretching vibration. |

| | B-O | ~1350-1380 | Strong, characteristic B-O stretching vibration of the dioxaborolane ring. |

PART 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound arises from the distinct reactivity of its two functional moieties: the C-B bond and the C=C double bond.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, for which its inventors were awarded the Nobel Prize in Chemistry in 2010.[7] In this reaction, the butenyl group can be transferred from boron to an sp²-hybridized carbon of an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.

While alkyl boronic esters are generally less reactive than their aryl counterparts, the reaction can be driven to completion with the appropriate choice of catalyst, ligand, and base.[8] The base is crucial as it facilitates the formation of a boronate complex, which enhances the nucleophilicity of the organic group on boron, thereby promoting the key transmetalation step.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling an alkylboronic ester with an aryl bromide.[8]

-

Preparation: In a reaction vial, combine the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a sterically demanding phosphine ligand (e.g., Ad₂PⁿBu, 3-6 mol%). Causality: Sterically bulky phosphine ligands favor the formation of highly active monoligated palladium complexes, accelerating the reaction.[8]

-

Base and Solvent: Add a strong base such as lithium tert-butoxide (LiOᵗBu) or potassium phosphate (K₃PO₄) (2.5-3.0 equivalents) and a solvent system, typically a mixture of dioxane and water (e.g., 4:1).

-

Reaction: Seal the vial, purge with argon, and heat the mixture to 80-100°C for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the coupled product.

Oxidation of the Carbon-Boron Bond

One of the most fundamental and reliable transformations of boronic esters is the stereospecific oxidation of the carbon-boron bond to a carbon-oxygen bond. This reaction typically employs alkaline hydrogen peroxide and proceeds with complete retention of configuration at the carbon center. This transformation is invaluable for converting the products of hydroboration into alcohols.

The mechanism involves the addition of the hydroperoxide anion to the Lewis acidic boron center, forming a boronate intermediate. This is followed by a 1,2-migration of the alkyl group from the boron to the adjacent oxygen, displacing a hydroxide ion. Subsequent hydrolysis of the resulting borate ester yields the desired alcohol.

Experimental Protocol: Oxidation to But-3-en-1-ol

This is a standard protocol for the oxidation of an alkylboronic ester.

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 3M NaOH, 3.0 equivalents).

-

Oxidant Addition: Cool the mixture in an ice bath to 0°C. Slowly add hydrogen peroxide (30% aqueous solution, 3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Causality: The reaction is exothermic; slow addition at low temperature prevents overheating and potential side reactions.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Workup: Dilute the reaction mixture with diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench excess peroxide), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude but-3-en-1-ol can be purified by distillation or flash chromatography.

Reactions of the Terminal Alkene

The but-3-en-1-yl moiety's terminal double bond is available for a wide array of classic alkene transformations. This orthogonality allows for modification of the carbon skeleton while preserving the boronic ester for subsequent cross-coupling reactions. Potential transformations include:

-

Hydrogenation: Selective reduction of the C=C bond to an alkane.

-

Epoxidation: Formation of an epoxide using reagents like m-CPBA.

-

Dihydroxylation: Creation of a diol using OsO₄ or other reagents.

-

Halogenation: Addition of Br₂ or Cl₂ across the double bond.

The choice of reaction conditions is critical to ensure the stability of the pinacol boronic ester, which can be sensitive to strongly acidic or oxidative environments.

PART 4: Safety and Handling

GHS Hazard Information: According to PubChem, this compound is classified with the following hazard statement:

-

H411: Toxic to aquatic life with long-lasting effects.[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

As with all boronic esters, avoid contact with water and moisture to prevent hydrolysis. Handle under an inert atmosphere whenever possible.

-

Avoid strong oxidizing agents and strong acids.

References

-

Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications. [Link]

-

Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. Morressier. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH). [Link]

-

Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Preparation of Boronic Esters by Matteson's Homologation of Boronic Esters. Organic Syntheses. [Link]

-

This compound. PubChem. [Link]

-

Pinacolborane – Knowledge and References. Taylor & Francis Online. [Link]

-

Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. ResearchGate. [Link]

-

Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. QSpace. [Link]

-

Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses. [Link]

-

Boron containing materials through a hydroboration cascade of small cyclic dienes. University of Cambridge. [Link]

-

Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. American Chemical Society. [Link]

-

Pinacolborane. Organic Chemistry Portal. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Amination of Alkylboronic Esters. ResearchGate. [Link]

- Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

-

Esters to Primary Alcohols, Part 3: Boron Hydrides. YouTube. [Link]

-

The IR and H NMR spectra of a compound. University of Alberta. [Link]

-

Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. [Link]

-

1 Chemistry Department University of Alberta CHEM 263 Exam I Friday, June 3, 2011 1. The IR and H NMR spectra of a compound of. University of Alberta. [Link]

-

Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene (2-methyl-2-butene). Doc Brown's Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... ResearchGate. [Link]

-

Pinacolborane – Knowledge and References. Taylor & Francis. [Link]

-

boron containing materials through a hydroboration cascade of small cycl. University of Cambridge. [Link]

-

Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. American Chemical Society. [Link]

-

Pinacolborane. Organic Chemistry Portal. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H19BO2 | CID 46739762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BUTYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE | 69190-62-1 [chemicalbook.com]

- 4. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 5. DSpace [qspace.library.queensu.ca]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

An In-Depth Technical Guide to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis

This guide provides a comprehensive technical overview of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 331958-92-0), a versatile and valuable reagent in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content is structured to provide not just procedural details but also the underlying scientific principles that govern its reactivity and utility.

Introduction: The Strategic Advantage of a Homoallylic Boronic Ester

This compound, also known as homoallylboronic acid pinacol ester, is a key building block in organic chemistry. Its structure, featuring a terminal alkene tethered to a boronic ester, offers a unique combination of functionalities. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, making it amenable to a wider range of reaction conditions and simplifying purification.[1][2] This stability is crucial for its application in multi-step syntheses, a common paradigm in pharmaceutical and materials science research.[1]

The primary utility of this reagent lies in its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] This reaction allows for the efficient construction of complex molecular architectures from readily available starting materials.[3] The butenyl moiety can be further functionalized post-coupling, adding to the synthetic versatility of this reagent.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 331958-92-0 | [5] |

| Molecular Formula | C₁₀H₁₉BO₂ | [5] |

| Molecular Weight | 182.07 g/mol | [5] |

| Appearance | Liquid | - |

| Boiling Point | 193.1 ± 19.0 °C (Predicted) | - |

| Density | 0.88 ± 0.1 g/cm³ (Predicted) | - |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃):

-

δ 5.88-5.74 (m, 1H, -CH=CH₂)

-

δ 5.03-4.91 (m, 2H, -CH=CH₂ )

-

δ 2.15 (q, J = 7.5 Hz, 2H, -CH₂ -CH=CH₂)

-

δ 1.24 (s, 12H, -C(CH₃ )₂)

-

δ 0.82 (t, J = 7.8 Hz, 2H, -B-CH₂ -)

-

-

¹³C NMR (CDCl₃):

-

δ 139.0 (-C H=CH₂)

-

δ 114.2 (-CH=C H₂)

-

δ 83.2 (-C (CH₃)₂)

-

δ 35.0 (-C H₂-CH=CH₂)

-

δ 24.8 (-C(C H₃)₂)

-

The carbon attached to boron is often not observed due to quadrupolar relaxation.[2]

-

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of alkyl boronic esters is the hydroboration of alkenes or dienes.[6][7] For this compound, a logical synthetic route is the catalyzed hydroboration of 1,3-butadiene with pinacolborane (HBpin).

Conceptual Synthetic Workflow:

A representative experimental workflow for synthesis.

Experimental Protocol (Representative):

This protocol is a representative procedure based on general methods for the catalytic hydroboration of dienes.[8]

-

Reaction Setup: To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add the transition metal catalyst (e.g., [Rh(cod)₂]BF₄, 1-2 mol%) and a suitable phosphine ligand (e.g., PPh₃, 2-4 mol%).

-

Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF). To this solution, add pinacolborane (1.0 equivalent).

-

Substrate Introduction: Cool the reaction mixture to 0 °C and slowly bubble in 1,3-butadiene (1.1-1.2 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Upon completion, carefully quench the reaction with a few drops of water. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel.[9] For chromatography, it is often beneficial to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to be mindful that boronic esters can sometimes be sensitive to silica gel.[10]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp³) bonds. This compound serves as an excellent coupling partner for a variety of aryl and vinyl halides or triflates.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol (Illustrative):

This protocol is a general procedure for a Suzuki-Miyaura coupling reaction involving an alkyl boronic ester.[3]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Catalyst and Solvent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a degassed solvent system (e.g., dioxane/water, toluene/water, or THF/water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (argon or nitrogen) and stir for the required time (2-24 hours). Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Safety and Handling

Organoboron compounds, including this compound, should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Inhalation: Avoid inhaling vapors. May cause respiratory irritation.

-

Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Keep the container tightly sealed.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, conferred by the pinacol ester group, and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, equipping researchers and drug development professionals with the necessary knowledge for its effective and safe utilization in their synthetic endeavors.

References

-

Casado, A. L.; Espinet, P. Organometallics1998 , 17, 954–959.

-

Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Ningbo Inno Pharmchem Co., Ltd. Blog.

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

-

What are the safety precautions when handling borane? LEAPCHEM Blog.

-

Sayes, M.; Benoit, G.; Charette, A. B. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth.2019 , 96, 277-299.

-

Hidden Boron Catalysis: A Cautionary Tale on TMEDA Inhibition. ACS Publications.

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

-

Alacid, E.; Nájera, C. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. J. Org. Chem.2009 , 74, 8191-8195.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483.

-

Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes. J. Am. Chem. Soc.2009 , 131, 11046–11047.

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Medium.

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

-

This compound. PubChem.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

How to purify boronic acids/boronate esters? ResearchGate.

-

Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride. RSC Publishing.

-

Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations. Queen's University at Kingston.

-

The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Medium.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.

-

Purification of alkyl Bpin/other alkyl boronic esters. Reddit.

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. orgsyn.org [orgsyn.org]

- 3. fishersci.se [fishersci.se]

- 4. youtube.com [youtube.com]

- 5. This compound | C10H19BO2 | CID 46739762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hidden Boron Catalysis: A Cautionary Tale on TMEDA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also commonly known as 3-butenylboronic acid pinacol ester, is a pivotal organoboron compound in modern organic synthesis.[1] Its structure incorporates a terminal alkene and a versatile boronic ester, making it an invaluable building block for introducing the homoallyl functional group. This reagent is particularly celebrated for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance.[2][3] The stability of the pinacol ester, compared to the free boronic acid, enhances its shelf-life and handling characteristics, rendering it a preferred reagent for researchers in pharmaceuticals, agrochemicals, and materials science.[3]

This guide provides a comprehensive examination of the primary synthetic routes to this compound, with a detailed, field-tested protocol for its preparation via the Grignard reaction. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for its successful synthesis and application.

Part 1: Overview of Synthetic Strategies

Two principal strategies dominate the synthesis of this compound: the reaction of a pre-formed organometallic reagent with a boron electrophile and the direct catalytic hydroboration of a diene.

-

Grignard Reagent Pathway: This classic and robust method involves the formation of 3-butenylmagnesium bromide from 4-bromo-1-butene, which then acts as a nucleophile, attacking an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[4] This approach offers high yields and predictability, relying on well-understood organometallic principles.[5][6][7]

-

Catalytic Hydroboration Pathway: This more atom-economical approach involves the direct addition of a B-H bond from a reagent like pinacolborane (HBpin) across 1,3-butadiene.[8] This reaction typically requires a transition metal catalyst, often based on cobalt or rhodium, to control the regioselectivity of the addition.[9][10][11][12] While elegant, achieving the desired 1,4-addition to yield the target homoallyl boronate can be challenging and requires careful selection of the catalyst and ligand system.[10][12]

Caption: High-level overview of the two primary synthetic pathways.

For this guide, we will focus on the Grignard pathway due to its reliability, scalability, and the foundational chemical principles it demonstrates.

Part 2: Deep Dive: Synthesis via Grignard Reaction

This method is a two-stage, one-pot synthesis that capitalizes on the nucleophilic character of a Grignard reagent.

Principle and Mechanism

The reaction proceeds in two distinct steps:

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromo-1-butene. This is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF), which stabilizes the resulting organomagnesium species. A crystal of iodine is often used to activate the magnesium surface by etching away the passivating oxide layer.

-

Borylation: The nucleophilic carbon of the 3-butenylmagnesium bromide attacks the electrophilic boron atom of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This forms a tetracoordinate boronate complex. The complex then collapses, eliminating magnesium bromide isopropoxide and yielding the final product.

Caption: Mechanism of synthesis via the Grignard pathway.

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents and pyrophoric reagents. It must be conducted in a chemical fume hood under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously flame-dried or oven-dried before use.[13][14][15]

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle flow of inert gas.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.). Add a single, small crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface.

-

Grignard Initiation: Add anhydrous THF via cannula to cover the magnesium. In the dropping funnel, prepare a solution of 4-bromo-1-butene (1.0 eq.) in anhydrous THF. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction mixture may require gentle warming with a heat gun to initiate. Initiation is marked by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.

-

Grignard Formation: Once the reaction has initiated, add the remaining 4-bromo-1-butene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to 0 °C using an ice-water bath. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.05 eq.) in anhydrous THF to the dropping funnel and add it dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless liquid.[16]

Materials and Reagents Table

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molarity/Eq. | Amount (Example Scale) |

| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 eq. | 1.46 g |

| 4-Bromo-1-butene | 5162-44-7 | 135.00 | 1.0 eq. | 6.75 g (5.0 mL) |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.09 | 1.05 eq. | 9.77 g (11.1 mL) |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent | ~150 mL |

| Iodine | 7553-56-2 | 253.81 | Catalyst | 1 crystal |

| Saturated aq. NH₄Cl | 12125-02-9 | - | Quench | ~50 mL |

Characterization and Quality Control

-

Expected Yield: 75-90%

-

Appearance: Colorless liquid.[16]

-

Analytical Data: The identity and purity of the product should be confirmed by NMR spectroscopy and GC-MS.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Integration | Multiplicity | Assignment |

| 5.85 - 5.75 | 1H | m | -CH=CH₂ |

| 5.00 - 4.90 | 2H | m | -CH=CH₂ |

| 2.12 | 2H | q | =CH-CH₂-CH₂- |

| 1.24 | 12H | s | -C(CH₃)₂ |

| 0.78 | 2H | t | -CH₂-B |

Part 3: Alternative Method: Cobalt-Catalyzed Hydroboration

An increasingly popular alternative is the cobalt-catalyzed 1,4-hydroboration of 1,3-butadiene with pinacolborane (HBpin).[9][10] This method offers high atom economy as it directly combines the two starting materials without forming a stoichiometric byproduct.

The reaction typically employs a low-valent cobalt catalyst, often generated in situ, with a carefully selected phosphine ligand.[9][11] The choice of ligand is critical for controlling the regioselectivity, favoring the desired 1,4-addition over the 1,2-addition product.[10][12] While powerful, this method requires more specialized catalytic expertise and rigorous exclusion of air and moisture to maintain catalyst activity. The development of chiral ligands has also enabled enantioselective versions of this reaction, providing access to valuable chiral homoallylic boronates.[10]

Part 4: Safety, Handling, and Storage

-

Grignard Reagents: Grignard reagents are highly reactive, corrosive, and can be pyrophoric.[13] They react violently with water, releasing flammable hydrogen gas.[17] All manipulations must be performed under a strict inert atmosphere.[15]

-

Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.[14]

-

4-Bromo-1-butene: This reagent is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: The final product, this compound, should be stored in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation.

Conclusion

The synthesis of this compound is a fundamental procedure for accessing a versatile building block in organic synthesis. The Grignard-based method, detailed herein, offers a reliable and high-yielding route that is accessible to most synthetic chemistry laboratories. While alternative methods like catalytic hydroboration present advantages in atom economy, the Grignard protocol remains a cornerstone for its predictability and scalability. Mastery of this synthesis provides researchers with a key tool for constructing complex molecular architectures via powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[2][18][19]

References

- 1. This compound | C10H19BO2 | CID 46739762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cobalt-Catalyzed Regiodivergent Stereoselective Hydroboration of 1,3-Diynes To Access Boryl-Functionalized Enynes [ouci.dntb.gov.ua]

- 12. Origin of the ligand effect in the cobalt catalyzed regioselective hydroboration of 1,3-diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. acs.org [acs.org]

- 14. quora.com [quora.com]

- 15. dchas.org [dchas.org]

- 16. cymitquimica.com [cymitquimica.com]

- 17. youtube.com [youtube.com]

- 18. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Bonding, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile homoallylic boronic ester of significant interest in modern organic synthesis. The document delves into the molecule's structural features, the nature of its chemical bonding, and its reactivity profile. Key synthetic routes to this compound are discussed, alongside detailed protocols for its application in palladium-catalyzed cross-coupling reactions. Spectroscopic characterization, computational analysis, and practical handling considerations are also presented to offer a complete resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Versatility of Homoallylic Boronic Esters

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in synthetic organic chemistry.[1] Their stability, low toxicity, and diverse reactivity have propelled them to the forefront of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the vast array of available organoboron reagents, homoallylic boronic esters, such as this compound, offer a unique combination of a reactive alkenyl moiety and a versatile boronic ester functional group. This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]

The pinacol ester protecting group, in particular, confers enhanced stability to the boronic acid, rendering the compound amenable to purification by chromatography and tolerant to a broader range of reaction conditions.[3] This guide will explore the fundamental properties and applications of this important synthetic intermediate.

Molecular Structure and Bonding

The structure of this compound features a central boron atom incorporated into a five-membered dioxaborolane ring, which is substituted with a but-3-en-1-yl group.

// Nodes for the atoms B [label = "B", pos = "0,0!"]; O1 [label = "O", pos = "-1.2,0.8!"]; O2 [label = "O", pos = "1.2,0.8!"]; C1_ring [label = "C", pos = "-0.7,2.2!"]; C2_ring [label = "C", pos = "0.7,2.2!"]; C_but1 [label = "CH₂", pos = "0,-1.5!"]; C_but2 [label = "CH₂", pos = "0,-3.0!"]; C_but3 [label = "CH", pos = "0,-4.5!"]; C_but4 [label = "CH₂", pos = "0,-6.0!"];

C_Me1 [label = "CH₃", pos = "-1.8,3.0!"]; C_Me2 [label = "CH₃", pos = "-0.2,3.2!"]; C_Me3 [label = "CH₃", pos = "1.8,3.0!"]; C_Me4 [label = "CH₃", pos = "0.2,3.2!"];

// Edges for the bonds B -- O1; B -- O2; O1 -- C1_ring; O2 -- C2_ring; C1_ring -- C2_ring; B -- C_but1; C_but1 -- C_but2; C_but2 -- C_but3; C_but3 -- C_but4 [style=double];

C1_ring -- C_Me1; C1_ring -- C_Me2; C2_ring -- C_Me3; C2_ring -- C_Me4; } Structural diagram of this compound.

The boron atom in the dioxaborolane ring is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This hybridization leaves a vacant p-orbital on the boron atom, rendering it Lewis acidic. The oxygen atoms of the pinacol group donate electron density to the boron atom, which slightly mitigates its Lewis acidity and contributes to the overall stability of the molecule.

The C-B bond is a key feature of this molecule, providing the nucleophilic carbon source for cross-coupling reactions. The butenyl chain offers a site of unsaturation that can participate in a variety of addition and transformation reactions.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[4]

| Property | Value |

| Molecular Formula | C₁₀H₁₉BO₂ |

| Molecular Weight | 182.07 g/mol |

| CAS Number | 331958-92-0 |

| Appearance | Clear, colorless liquid |

| Density | 0.89 g/mL |

| Purity | ≥ 97% (GC) |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

δ 5.8 ppm (m, 1H): This multiplet corresponds to the vinylic proton (-CH=).

-

δ 4.9 ppm (m, 2H): These multiplets are assigned to the terminal vinylic protons (=CH₂).

-

δ 2.1 ppm (q, 2H): A quartet representing the methylene protons adjacent to the double bond (-CH₂-CH=).

-

δ 1.2 ppm (s, 12H): A sharp singlet characteristic of the twelve equivalent protons of the four methyl groups on the pinacol ring.

-

δ 0.8 ppm (t, 2H): A triplet corresponding to the methylene protons directly attached to the boron atom (B-CH₂-).

¹³C NMR Spectroscopy (Predicted):

-

δ 139 ppm: The vinylic carbon (-CH=).

-

δ 114 ppm: The terminal vinylic carbon (=CH₂).

-

δ 83 ppm: The quaternary carbons of the pinacol ring attached to the oxygen atoms.

-

δ 30 ppm: The methylene carbon adjacent to the double bond.

-

δ 25 ppm: The methyl carbons of the pinacol group.

-

δ 20 ppm (broad): The methylene carbon attached to the boron atom. The signal is often broadened due to quadrupolar relaxation of the adjacent boron nucleus.

Infrared (IR) Spectroscopy (Predicted):

-

~3075 cm⁻¹: C-H stretch of the sp² hybridized vinylic carbons.

-

~2980, 2870 cm⁻¹: C-H stretches of the sp³ hybridized carbons.

-

~1640 cm⁻¹: C=C stretching vibration of the alkene.

-

~1370 cm⁻¹: Strong B-O stretching vibration.

-

~1145 cm⁻¹: C-O stretching vibration.

-

~910 cm⁻¹: Out-of-plane bending of the terminal vinyl C-H bonds.

Mass Spectrometry (Predicted):

-

[M]+: The molecular ion peak would be expected at m/z = 182.

-

Fragmentation: Common fragmentation patterns would involve the loss of the butenyl group and fragmentation of the pinacol ring.

Synthesis of this compound

There are two primary and reliable strategies for the synthesis of this homoallylic boronic ester: the hydroboration of a suitable diene and the esterification of the corresponding boronic acid.

Synthesis via Hydroboration of 1,3-Butadiene

The direct hydroboration of 1,3-butadiene with pinacolborane (H-Bpin) offers an atom-economical route to the desired product. This reaction is typically catalyzed by a transition metal complex, often rhodium- or iridium-based, to control the regioselectivity of the B-H bond addition.

Experimental Protocol: Hydroboration of 1,3-Butadiene (Representative)

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 1-2 mol%) and a suitable phosphine ligand.

-

Solvent and Reagents: Add anhydrous and degassed solvent (e.g., THF). Cool the solution to 0 °C. Add pinacolborane (1.0 equivalent) dropwise.

-

Addition of Diene: Slowly bubble 1,3-butadiene gas (1.1 equivalents) through the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Synthesis via Esterification of (But-3-en-1-yl)boronic Acid

An alternative and often more straightforward approach involves the esterification of the corresponding (but-3-en-1-yl)boronic acid with pinacol. This method is particularly useful if the boronic acid is commercially available or readily synthesized.

Experimental Protocol: Esterification with Pinacol (Representative)

-

Reaction Setup: In a round-bottom flask, dissolve (but-3-en-1-yl)boronic acid (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Dehydrating Agent: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture to remove the water formed during the esterification.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Workup: Filter the reaction mixture to remove the dehydrating agent.

-

Purification: Remove the solvent in vacuo to yield the crude product, which can be further purified by vacuum distillation if necessary.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the butenyl group and an organic halide or triflate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Representative)

-

Reaction Setup: In a Schlenk tube, combine the aryl or vinyl halide (1.0 equivalent), this compound (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Base and Solvent: Add a base (e.g., K₂CO₃, 2.0 equivalents) and a degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C and stir for 6-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Computational Analysis of Structure and Bonding

While specific computational studies on this compound are not extensively reported, Density Functional Theory (DFT) calculations on similar boronic esters provide valuable insights into their electronic structure.[6]

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the C=C double bond of the butenyl chain, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the vacant p-orbital of the boron atom, highlighting its Lewis acidic nature.

-

Bonding: The B-O bonds within the dioxaborolane ring exhibit significant covalent character with some degree of π-donation from the oxygen lone pairs to the boron p-orbital. The C-B bond is polarized towards the carbon atom, which is consistent with its role as a carbanion equivalent in cross-coupling reactions.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation. It is also reported to be toxic to aquatic life with long-lasting effects.[4] Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique structure, combining a stable pinacol boronic ester with a reactive homoallylic moiety, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its structure, bonding, synthesis, and key applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of synthetic chemistry, drug discovery, and materials science.

References

- Bera, A., et al. (2017). Enantioselective C(sp3)-C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis.

- Harrity, J. P. A., et al. (2002). 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole.

- Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 82(1), 29-39.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The S L ow R elease P rinciples of B oronic A cid- B ased T ransmetalation in S uzuki- M iyaura C oupling. Topics in Current Chemistry, 346, 1-40.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4349–4362.

- Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]

Sources

- 1. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(61676-62-8) 1H NMR spectrum [chemicalbook.com]

- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data for 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(But-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize boronic esters in their synthetic endeavors. The guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a robust framework for its characterization.

Introduction

This compound, also known as 3-butenylboronic acid pinacol ester, is a versatile reagent in organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic transformations. This guide will provide a detailed analysis of its expected spectroscopic signature.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of a but-3-en-1-yl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) moiety.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform (CDCl₃) would exhibit distinct signals for the protons of the butenyl chain and the pinacol group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | ddt | 1H | -CH=CH₂ |

| ~ 5.0 | m | 2H | -CH=CH₂ |

| ~ 2.1 | q | 2H | -CH₂-CH= |

| ~ 1.25 | s | 12H | -C(CH₃)₄ |

| ~ 0.8 | t | 2H | B-CH₂- |

Interpretation:

-

Vinyl Protons (δ ~5.0-5.8 ppm): The protons on the double bond are expected to resonate in the downfield region of the spectrum. The methine proton (-CH=) will likely appear as a multiplet (ddt - doublet of doublets of triplets) due to coupling with the terminal vinyl protons and the adjacent methylene protons. The terminal vinyl protons (=CH₂) will also appear as a complex multiplet.

-

Allylic Protons (δ ~2.1 ppm): The methylene protons adjacent to the double bond (-CH₂-CH=) are expected to resonate as a quartet due to coupling with the adjacent methylene protons.

-

Pinacol Protons (δ ~1.25 ppm): The twelve equivalent protons of the four methyl groups on the pinacol ring will give rise to a sharp singlet, which is a characteristic feature of pinacolborane esters.

-

Methylene Protons Adjacent to Boron (δ ~0.8 ppm): The methylene protons directly attached to the boron atom (B-CH₂-) are expected to be the most upfield due to the electropositive nature of boron. They will likely appear as a triplet due to coupling with the adjacent methylene protons.

DOT Script for ¹H NMR Assignment Workflow

Caption: Assignment of predicted ¹H NMR signals to the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139 | -CH=CH₂ |

| ~ 114 | -CH=CH₂ |

| ~ 83 | -C(CH₃)₄ |

| ~ 30 | -CH₂-CH= |

| ~ 25 | -C(CH₃)₄ |

| (Not observed) | B-CH₂- |

Interpretation:

-

Alkene Carbons (δ ~114-139 ppm): The two sp² hybridized carbon atoms of the double bond will resonate in the downfield region characteristic of alkenes.

-

Pinacol Carbons (δ ~83 and ~25 ppm): The quaternary carbons of the pinacol ring (-C(CH₃)₄) are expected to appear around 83 ppm, while the methyl carbons (-C(CH₃)₄) will resonate at approximately 25 ppm.

-

Alkyl Carbons (δ ~30 ppm): The sp³ hybridized methylene carbon adjacent to the double bond will appear in the typical alkyl region.

-

Carbon Attached to Boron: The carbon atom directly bonded to the boron atom (B-CH₂-) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3075 | C-H stretch | =C-H (alkene) |

| ~ 2980, 2870 | C-H stretch | -C-H (alkane) |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1370 | B-O stretch | Boronic ester |

| ~ 1145 | C-O stretch | Boronic ester |

| ~ 910 | =C-H bend | Alkene (out-of-plane) |

Interpretation:

The IR spectrum will be characterized by the presence of C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons. A key feature will be the C=C stretching absorption around 1640 cm⁻¹. The strong B-O and C-O stretching bands are characteristic of the pinacol boronic ester group. The out-of-plane bending of the terminal vinyl C-H bonds will also be a discernible feature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound (C₁₀H₁₉BO₂). Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), a smaller M-1 peak at m/z = 181 should also be observed.

-

Key Fragmentation Patterns: Common fragmentation pathways for pinacol boronic esters involve the loss of the alkyl or alkenyl group and fragmentation of the pinacol ring. Expected fragment ions include:

-

[M - C₄H₇]⁺ (m/z = 127): Loss of the butenyl radical.

-

[C₆H₁₂BO₂]⁺ (m/z = 127): The pinacolboronate fragment.

-

[M - CH₃]⁺ (m/z = 167): Loss of a methyl radical from the pinacol group.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy

Protocol:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

Causality: The choice of a high-field spectrometer enhances signal dispersion and resolution, which is crucial for unambiguous peak assignment. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte signals.

IR Spectroscopy

Protocol:

-

For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Causality: KBr and NaCl are transparent in the mid-infrared region. ATR is a convenient technique for liquid samples, requiring minimal sample preparation.

Mass Spectrometry

Protocol:

-

Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

For EI-MS, use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion, for example, m/z 40-300.

Causality: GC-MS is ideal for volatile and thermally stable compounds like the target molecule, providing both retention time and mass spectral data. A 70 eV electron energy is standard as it provides reproducible fragmentation patterns.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While based on established spectroscopic principles and data from analogous compounds, experimental verification is always recommended. The protocols outlined herein provide a solid foundation for the successful characterization of this important synthetic building block, ensuring its quality and suitability for downstream applications in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A convenient and general synthesis of pinacolboronates from Grignard reagents. The Journal of Organic Chemistry, 76(23), 9602–9610. [Link]

The Ascendancy of Homoallyl Boronic Esters: A Technical Guide for Synthetic Chemists and Drug Development Professionals

Foreword: The Quiet Revolution of the Boron-Carbon Bond

In the landscape of modern organic synthesis, few reagents have offered the blend of stability, versatility, and stereochemical control as boronic esters. Their rise to prominence, particularly in the realm of cross-coupling reactions, has been nothing short of revolutionary. Within this esteemed class of organoboron compounds, homoallyl boronic esters have carved a unique and powerful niche. Their ability to deliver a homoallyl fragment with exceptional fidelity and stereocontrol has made them indispensable tools for the construction of complex molecular architectures, from natural products to novel pharmaceutical agents.

This guide is not merely a compilation of reactions. It is an in-depth exploration of the core principles that govern the synthesis and reactivity of homoallyl boronic esters. We will delve into the mechanistic nuances that underpin their utility, providing not just the "how" but, more importantly, the "why" behind experimental choices. For the seasoned researcher, this document will serve as a comprehensive reference and a source of inspiration for new synthetic strategies. For the drug development professional, it will illuminate the potential of this versatile scaffold in the creation of next-generation therapeutics.

I. The Homoallyl Boronic Ester: A Portrait of Reactivity and Stability

At its core, a homoallyl boronic ester is a molecule containing a boronic ester functional group attached to a carbon atom that is three bonds away from a carbon-carbon double bond. This seemingly simple arrangement imbues the molecule with a unique set of properties that are central to its synthetic utility.

Understanding the Boron Gateway: Electronic and Steric Properties

The boron atom in a boronic ester is trigonal planar and sp² hybridized, possessing a vacant p-orbital. This Lewis acidity is a key feature, allowing for activation by Lewis bases. The nature of the diol used to form the ester (e.g., pinacol, neopentyl glycol) significantly influences the steric environment around the boron center and the ester's stability. Pinacol boronic esters (Bpin) are widely used due to their crystalline nature and enhanced stability compared to the free boronic acids, although they can be susceptible to hydrolysis.[1][2] More sterically hindered diols can impart even greater stability, which can be advantageous for purification but may require harsher conditions for subsequent reactions.[1]

The Dance of Stability and Reactivity

While boronic esters are generally stable and can be handled under normal laboratory conditions, their stability is not absolute.[3] They are susceptible to hydrolysis, particularly under acidic or basic conditions, to the corresponding boronic acid.[1][2] This equilibrium is a critical consideration in reaction design and workup procedures. Furthermore, oxidation of the carbon-boron bond can occur, typically with reagents like hydrogen peroxide, to yield an alcohol. This reactivity is often exploited as a synthetic tool.

The homoallylic double bond introduces another layer of reactivity. It can participate in a variety of transformations, including additions and cyclizations, often in concert with the boronic ester functionality. The interplay between the boronic ester and the double bond is what makes these reagents so powerful.

II. The Art of Synthesis: Crafting Homoallyl Boronic Esters with Precision

The ability to synthesize homoallyl boronic esters with high levels of regio- and stereocontrol is paramount to their application. A variety of methods have been developed, ranging from classical approaches to modern catalytic enantioselective transformations.

Foundational Synthetic Strategies

One of the earliest and most robust methods for accessing chiral boronic esters is the Matteson homologation.[4][5] This method involves the reaction of a chiral α-chloroboronic ester with an allyl Grignard reagent. The stereochemistry is controlled by the chiral auxiliary on the boron atom, allowing for the synthesis of enantioenriched homoallyl boronic esters.

Another powerful technique is the lithiation-borylation sequence developed by Aggarwal and coworkers.[6] This method utilizes chiral carbamates to direct the stereoselective formation of a carbon-lithium bond, which is then trapped with a boronic ester. This approach offers excellent levels of stereocontrol and has been widely applied in natural product synthesis.

The Dawn of Catalytic Enantioselective Synthesis

The development of catalytic enantioselective methods for the synthesis of homoallyl boronic esters represents a significant advancement in the field. These methods offer the advantage of using a substoichiometric amount of a chiral catalyst to generate large quantities of enantioenriched product.

One notable example is the iridium-catalyzed enantioselective allylation of alkenyl boronates.[7] This reaction proceeds through an Ir(π-allyl) intermediate, with the enantioselectivity being controlled by a chiral phosphoramidite ligand. This method allows for the synthesis of tertiary bis-homoallyl boronic esters with high enantioselectivity.

Experimental Protocol: Enantioselective Synthesis of a Homoallyl Boronic Ester

The following is a representative protocol for the iridium-catalyzed enantioselective synthesis of a homoallyl boronic ester, adapted from the literature.[7]

Materials:

-

Alkenyl boronic ester (1.0 equiv)

-

Allylic carbonate (1.2 equiv)

-

[Ir(cod)Cl]₂ (2.5 mol %)

-

Chiral phosphoramidite ligand (5.0 mol %)

-

Anhydrous and degassed solvent (e.g., THF)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add the alkenyl boronic ester to the flask, followed by the allylic carbonate.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched homoallyl boronic ester.

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC or SFC analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

III. The Reactive Core: Unleashing the Synthetic Potential of Homoallyl Boronic Esters

The true power of homoallyl boronic esters lies in their diverse reactivity, which allows for the stereocontrolled formation of a wide range of functional groups.

Allylation of Carbonyls and Imines: A Cornerstone Reaction

The most well-known reaction of homoallyl boronic esters is their addition to aldehydes, ketones, and imines to form homoallylic alcohols and amines, respectively.[8][9] This reaction typically proceeds through a Zimmerman-Traxler-like six-membered ring transition state, which accounts for the high diastereoselectivity often observed.

The use of chiral homoallyl boronic esters allows for the synthesis of enantioenriched homoallylic alcohols and amines, which are valuable building blocks in natural product synthesis and drug discovery.[4][10]

Beyond Carbonyls: Expanding the Electrophile Scope

While reactions with carbonyls and imines are prevalent, the reactivity of homoallyl boronic esters is not limited to these electrophiles. By activating the boronic ester through the formation of an "ate" complex with an organolithium reagent, their nucleophilicity can be significantly enhanced.[9] This allows for reactions with a broader range of electrophiles, including alkyl halides, epoxides, and even sources of "F⁺" and "CF₃⁺".[9] This strategy opens up new avenues for the stereocontrolled introduction of various functional groups.

Radical Reactions: A New Frontier

Recent studies have shown that homoallyl boronic esters can also participate in radical reactions.[11] These reactions often involve a 1,2-boron shift, where the boronic ester moiety migrates. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds while retaining the valuable boron functionality in the product for further transformations.[11]

IV. Applications in Drug Discovery and Natural Product Synthesis

The ability to construct complex, stereochemically rich molecules makes homoallyl boronic esters highly valuable in the synthesis of biologically active compounds.

Building Blocks for Natural Products

Many natural products with important biological activities contain the homoallylic alcohol or amine motif. The stereocontrolled synthesis of these fragments using homoallyl boronic esters has been a key strategy in the total synthesis of numerous complex natural products.[5][12] For example, the synthesis of fragments of leukotriene B₄, a potent inflammatory mediator, has been achieved using the asymmetric allylation of aldehydes with α-substituted allylboronates.[4]

Boron in Drug Design: A Growing Trend

Boronic acids and their esters have emerged as important pharmacophores in medicinal chemistry.[13][14][15] The proteasome inhibitor bortezomib (Velcade®), a boronic acid-containing drug used to treat multiple myeloma, is a prominent example.[10][14] The boron atom in these drugs often plays a key role in their mechanism of action, typically by forming a reversible covalent bond with a serine residue in the active site of an enzyme.

Homoallyl boronic esters can serve as precursors to these boronic acid drugs or can be incorporated into more complex drug candidates where the homoallyl moiety provides a scaffold for further functionalization. The development of stable boronic ester prodrugs that release the active boronic acid under specific physiological conditions is an active area of research.[13][16]

| Drug Candidate/Natural Product | Key Synthetic Step Involving Homoallyl Boronic Ester | Therapeutic Area/Biological Activity |

| Leukotriene B₄ Fragment | Asymmetric allylation of an aldehyde | Anti-inflammatory |

| Pumilaside B Aglycone | Tandem diene diboration/double allylation | Not specified |

| Jasplakinolide (Formal Synthesis) | Three-carbon homologation of a boronic ester | Antifungal, anti-cancer |

| Bortezomib (and analogs) | Precursors to the boronic acid warhead | Anti-cancer (proteasome inhibitor) |

V. Practical Considerations: Handling and Characterization

While powerful, the successful application of homoallyl boronic esters requires an understanding of their practical handling and characterization.

-

Storage and Handling: Homoallyl boronic esters should be stored under an inert atmosphere, away from moisture and light, to prevent hydrolysis and degradation. Many are stable at room temperature, but sensitive compounds may require storage at low temperatures.

-

Purification: Flash column chromatography on silica gel is a common method for purification. However, care must be taken to avoid prolonged exposure to the acidic silica gel, which can cause decomposition. The use of neutral or deactivated silica, or a different stationary phase like alumina, may be necessary for sensitive substrates.

-

Characterization: Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ¹¹B NMR are used to characterize homoallyl boronic esters. The ¹¹B NMR spectrum typically shows a broad singlet in the range of δ 20-35 ppm for trigonal boronic esters. High-resolution mass spectrometry is used to confirm the elemental composition.

VI. Future Outlook: The Expanding Horizon

The field of homoallyl boronic esters is continually evolving. The development of new and more efficient catalytic enantioselective syntheses will undoubtedly expand their accessibility and utility. The exploration of novel reactivity, such as their participation in radical cascades and photoredox catalysis, will open up new synthetic possibilities. In the realm of drug discovery, the design of next-generation boronic acid-based therapeutics and prodrugs will continue to be an exciting area of research, with homoallyl boronic esters playing a crucial role as versatile synthetic intermediates.

The journey of the homoallyl boronic ester from a synthetic curiosity to a cornerstone of modern organic chemistry is a testament to the power of fundamental research and the relentless pursuit of new and better ways to build molecules. As our understanding of their properties and reactivity deepens, so too will their impact on the scientific landscape.

References

- Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. (n.d.). DSpace Repository.

- Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. (2022). NIH.

- Boronic Esters in Asymmetric Synthesis. (n.d.). The Journal of Organic Chemistry.

- Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. (n.d.). Organic Letters - ACS Publications.

- Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. (n.d.). ResearchGate.

- Allylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.